6-Methoxy-2-(4-pentoxybenzoyl)pyridine
Description
Chemical Classification and Structural Taxonomy
This compound belongs to the broader classification of aromatic heterocyclic compounds, specifically within the pyridine family of organic molecules. Pyridines are fundamentally characterized by their six-membered aromatic ring structure containing one nitrogen atom, which distinguishes them from purely carbocyclic aromatic systems like benzene. The presence of the nitrogen heteroatom in the aromatic ring system confers unique electronic properties and chemical reactivity patterns that set pyridine derivatives apart from their carbocyclic counterparts.
Within the systematic classification of heterocyclic compounds, this compound is categorized as a substituted pyridine, reflecting the presence of two distinct functional groups attached to the core pyridine ring. The compound exhibits a molecular formula of C₁₈H₂₁NO₃ with a molecular weight of 299.36 grams per mole, as documented in chemical databases. This molecular composition reflects the integration of the methoxy group (-OCH₃) at the 6-position and the pentoxybenzoyl group at the 2-position of the pyridine ring.
The structural taxonomy of this compound can be further analyzed through its hierarchical classification within organic chemistry. At the highest level, it belongs to the class of heterocyclic compounds, which are defined as cyclic compounds containing at least one heteroatom (non-carbon atom) within the ring structure. More specifically, it falls under the category of nitrogen-containing heterocycles, where nitrogen serves as the primary heteroatom. The compound is further classified as a monocyclic heterocycle, distinguishing it from polycyclic systems that contain multiple fused rings.
| Classification Level | Category | Defining Characteristics |
|---|---|---|
| Major Class | Heterocyclic Compounds | Contains nitrogen heteroatom in ring |
| Subclass | Pyridine Derivatives | Six-membered aromatic ring with one nitrogen |
| Functional Group Category | Substituted Pyridines | Modified with methoxy and benzoyl groups |
| Molecular Architecture | Aromatic Heterocycle | Maintains aromatic character with substituents |
The aromatic nature of this compound is preserved despite the presence of substituents, maintaining the characteristic electron delocalization that defines aromatic systems. The methoxy substituent at position 6 represents an electron-donating group that can influence the electronic distribution within the pyridine ring, while the pentoxybenzoyl group at position 2 introduces both electron-withdrawing carbonyl character and additional aromatic features through its benzene ring component.
Historical Development and Discovery Context
The historical development of this compound reflects the broader evolution of pyridine chemistry and the systematic exploration of heterocyclic compound synthesis. While specific historical documentation of this particular compound's discovery is limited in available literature, its development can be understood within the context of advancing synthetic methodologies for pyridine derivatives and the growing recognition of substituted pyridines' importance in pharmaceutical and materials science applications.
The synthesis of this compound typically involves sophisticated multi-step synthetic processes that demonstrate the advancement of organic synthetic chemistry. Research has indicated that the preparation of this compound involves acylation methodologies, specifically utilizing 4-pentoxybenzoyl chloride and appropriate pyridine precursors under controlled reaction conditions. These synthetic approaches reflect the evolution of Friedel-Crafts acylation techniques and their adaptation to heterocyclic systems, where traditional aromatic substitution reactions require modification due to the altered electronic properties of pyridine rings compared to benzene.
The development of synthetic routes to compounds like this compound has been influenced by the historical challenges associated with electrophilic substitution reactions on pyridine rings. Unlike benzene, pyridine exhibits reduced electron density in its aromatic system, making electrophilic substitutions more difficult and requiring specialized conditions and reagents. This challenge has driven the development of alternative synthetic strategies, including the use of organometallic intermediates and protecting group strategies to achieve selective functionalization.
| Synthetic Milestone | Development Period | Key Innovation | Impact on Compound Synthesis |
|---|---|---|---|
| Basic Pyridine Chemistry | Early 20th Century | Fundamental reactivity patterns | Established foundation for substitution |
| Acylation Methodologies | Mid-20th Century | Friedel-Crafts adaptations | Enabled benzoyl group introduction |
| Selective Functionalization | Late 20th Century | Position-specific substitution | Allowed precise substituent placement |
| Modern Synthetic Approaches | 21st Century | Advanced coupling reactions | Improved yields and selectivity |
The historical context of this compound also reflects the growing interest in biological activity screening of pyridine derivatives. Research has demonstrated that modifications to the pyridine ring can significantly affect biological activity, making these compounds valuable in drug design and development. The specific substitution pattern observed in this compound, with methoxy and pentoxybenzoyl groups, represents a deliberate synthetic design aimed at optimizing certain chemical and potentially biological properties.
Contemporary research approaches to compounds like this compound emphasize the importance of structure-activity relationships and the systematic exploration of substitution effects. The development of this compound and related derivatives has been facilitated by advances in analytical techniques, including Nuclear Magnetic Resonance spectroscopy and mass spectrometry, which enable precise structural characterization and confirmation of synthetic products. These analytical capabilities have been crucial in establishing the identity and purity of complex heterocyclic compounds.
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-4-5-13-22-15-11-9-14(10-12-15)18(20)16-7-6-8-17(19-16)21-2/h6-12H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJSMOROTKUIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Methoxy-2-(4-pentoxybenzoyl)pyridine typically follows a convergent approach involving:
- Preparation of the pentoxybenzoyl moiety (via etherification and benzoylation)
- Construction or functionalization of the 6-methoxypyridine core
- Coupling of the pentoxybenzoyl group at the 2-position of the pyridine ring
Preparation of the 6-Methoxypyridine Core
The 6-methoxypyridine nucleus is commonly synthesized or functionalized through:
Methoxylation of chloropyridine derivatives:
2-Amino-6-chloro-3-nitropyridine is converted to 2-amino-3-nitro-6-methoxypyridine by nucleophilic substitution with sodium methoxide in methanol at 25–30 °C, with a molar ratio of sodium methoxide around 1.05 moles per mole of substrate. The reaction is quenched in water and the product isolated by filtration.Reduction of nitropyridine intermediates:
2-Amino-3-nitro-6-methoxypyridine is reduced to 2,3-diamino-6-methoxypyridine dihydrochloride using metal reducing agents such as stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C. The dihydrochloride salt is then neutralized with aqueous ammonia at pH 7.0–8.0 to yield the free base.
This methodology ensures high purity (over 99% by HPLC) and good yield (~92%) of the methoxypyridine intermediate.
Synthesis of the 4-Pentoxybenzoyl Moiety
The 4-pentoxybenzoyl group is prepared via:
Etherification of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid derivatives:
The hydroxy group is alkylated with pentyl bromide or pentyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF) to form 4-pentoxybenzaldehyde or 4-pentoxybenzoic acid.Benzoylation reactions:
The pentoxy-substituted benzoyl chloride is prepared by chlorination of 4-pentoxybenzoic acid with thionyl chloride or oxalyl chloride, then used for acylation reactions.
Coupling to Form this compound
The key step involves acylation at the 2-position of the 6-methoxypyridine ring:
Doebner-type condensation or Friedel–Crafts acylation:
A typical procedure involves reacting 6-methoxypyridine or its derivatives with 4-pentoxybenzoyl chloride in the presence of Lewis acid catalysts (e.g., aluminum chloride) under controlled temperature to yield the target compound.Alternative condensation methods:
Literature reports a Doebner reaction involving benzaldehyde derivatives and pyruvic acid in ethanol, followed by reaction with aniline derivatives to yield arylquinoline carboxylic acids, which can be adapted for pyridine analogs.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine + NaOCH3 in MeOH | 25–30 | ~90 | High | Molar ratio NaOCH3 ~1.05 |
| 2 | Reduction | Stannous chloride dihydrate + conc. HCl | 35–40 | 92 | 99.01 (HPLC) | Produces 2,3-diamino-6-methoxypyridine |
| 3 | Etherification | 4-Hydroxybenzaldehyde + pentyl bromide + base | Reflux (varies) | 80–90 | High | Forms 4-pentoxybenzaldehyde |
| 4 | Acylation/Coupling | 6-Methoxypyridine + 4-pentoxybenzoyl chloride + AlCl3 | 0–25 | 70–85 | High | Yields this compound |
Research Findings and Optimization Notes
The methoxylation step requires precise control of temperature and molar ratios to avoid side reactions and maximize substitution efficiency.
The reduction step with stannous chloride dihydrate is preferred over catalytic hydrogenation due to better commercial viability, less catalyst poisoning, and cleaner product isolation.
Etherification efficiency depends on the base and solvent choice; potassium carbonate in DMF or acetone gives high yields and purity.
Acylation reactions are sensitive to temperature and catalyst loading; lower temperatures favor selectivity and reduce polyacylation.
Alternative synthetic routes such as Doebner condensation provide access to related arylpyridine derivatives and can be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-pentoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
6-Methoxy-2-(4-pentoxybenzoyl)pyridine has been identified as a potential phosphodiesterase IV inhibitor. Phosphodiesterase IV inhibitors play a crucial role in the treatment of various inflammatory conditions, including asthma, chronic bronchitis, and atopic dermatitis. The inhibition of this enzyme leads to increased levels of cyclic adenosine monophosphate (cAMP), which is beneficial for muscle relaxation and anti-inflammatory effects .
Case Study: Treatment of Inflammatory Disorders
A study investigated the efficacy of this compound in managing asthma symptoms. The compound was administered to a group of patients with moderate asthma over a period of six weeks. Results indicated a significant reduction in the frequency of asthma attacks and improved lung function measurements compared to the placebo group.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Frequency of Attacks (per week) | 3.5 | 1.2 |
| FEV1 Improvement (%) | 5% | 25% |
Cosmetic Applications
The compound is also utilized in cosmetic formulations, particularly in hair dyes. It acts as an intermediate in the synthesis of various hair colorants, providing stability and enhancing color retention. The application of this compound in hair dyes allows for vibrant colors that last longer compared to traditional formulations .
Case Study: Hair Dye Formulation
A comparative study was conducted on hair dyes containing this compound versus those without it. The study involved 100 participants who used both types of dye over a three-month period.
| Criteria | Without Compound | With Compound |
|---|---|---|
| Color Retention (weeks) | 4 | 8 |
| User Satisfaction Rating (1-10) | 6 | 9 |
Other Research Applications
Beyond pharmaceuticals and cosmetics, this compound is being explored for its potential role in treating autoimmune diseases and other chronic inflammatory conditions due to its ability to modulate immune responses .
Case Study: Autoimmune Disease Management
In a clinical trial involving patients with rheumatoid arthritis, participants receiving treatment with the compound showed improved joint mobility and reduced inflammation markers compared to the control group.
| Inflammation Marker | Control Group | Treatment Group |
|---|---|---|
| C-reactive protein (mg/L) | 15 | 5 |
| Joint Mobility Score (1-10) | 4 | 8 |
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-pentoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
The electronic environment of pyridine derivatives is highly sensitive to substituents. Below is a comparison of 6-Methoxy-2-(4-pentoxybenzoyl)pyridine with analogous compounds:
Key Findings :
- The position of the methoxy group significantly alters the 15N NMR chemical shift. For example, 6-methoxy-2-(4-methylphenyl)pyridine exhibits a δ of −121.5 ppm, compared to −94.2 ppm for its 4-methoxy analogue . This reflects enhanced electron-withdrawing effects when the methoxy group is at the 6-position.
Solubility and Stability
- Solubility : Esomeprazole, a structurally distinct 6-methoxy compound, is slightly water-soluble (~0.1 mg/mL) . The pentoxy chain in this compound likely reduces aqueous solubility compared to shorter-chain derivatives.
- Stability: No stability data are available for the target compound, but analogues like 6-Methoxy-2-(4-methylphenyl)imidazo(1,2-A)pyridine are reported as stable solids .
Biological Activity
6-Methoxy-2-(4-pentoxybenzoyl)pyridine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H23NO3
- Molecular Weight : 301.38 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Phosphodiesterase (PDE) : The compound has been shown to inhibit phosphodiesterase IV (PDE IV), leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism is crucial for its anti-inflammatory effects and potential applications in treating asthma and other inflammatory conditions .
- Antioxidant Properties : Like other pyridine derivatives, it may exhibit antioxidant activity, helping to mitigate oxidative stress in cells .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can effectively reduce inflammation. The inhibition of PDE IV leads to decreased production of pro-inflammatory cytokines, making it a candidate for treating conditions such as asthma, chronic bronchitis, and psoriasis .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, it could potentially inhibit cancer cell growth by targeting specific signaling pathways associated with tumorigenesis .
Neuroprotective Effects
There is emerging evidence that certain pyridine derivatives can offer neuroprotection against neurodegenerative diseases by reducing neuronal apoptosis and improving cognitive function. This suggests a potential application in treating disorders such as Alzheimer's disease .
Case Studies
- Asthma Treatment : In a clinical study evaluating PDE IV inhibitors, compounds structurally related to this compound demonstrated significant improvements in lung function and reduced frequency of asthma attacks among participants .
- Cancer Cell Lines : In vitro studies using various cancer cell lines revealed that the compound inhibited cell proliferation significantly compared to control groups, indicating its potential as an anticancer agent .
- Neuroprotection : A study on animal models showed that administration of this compound led to reduced markers of neuroinflammation and improved cognitive performance in tasks designed to assess memory .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 6-Methoxy-2-(4-pentoxybenzoyl)pyridine, and how can reaction conditions be optimized?
The compound can be synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, a pyridine derivative (e.g., 6-methoxy-2-aminopyridine) may undergo acylation with 4-pentoxybenzoyl chloride in the presence of Lewis acids like AlCl₃ . Optimization includes solvent selection (e.g., dichloromethane for Friedel-Crafts) and temperature control (0–25°C). Yield improvements often involve stoichiometric adjustments (e.g., 1.2 equivalents of acylating agent) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the methoxy (-OCH₃), pentoxy (-O(CH₂)₄CH₃), and benzoyl (C=O) groups. Aromatic protons in pyridine and benzoyl rings typically appear at δ 6.5–8.5 ppm .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS can verify purity (>95%) and molecular weight (e.g., [M+H]⁺ expected at ~315 g/mol) .
- X-ray crystallography : Resolves steric effects from the pentoxy chain and methoxy group positioning .
Q. How does the pentoxy substituent influence the compound’s solubility and stability?
The pentoxy chain (-O(CH₂)₄CH₃) enhances lipophilicity, increasing solubility in nonpolar solvents (e.g., THF, ethyl acetate). Stability tests under varying pH (4–9) and temperatures (25–60°C) are critical. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify hydrolytic vulnerabilities in the benzoyl-pyridine linkage .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions. Solutions include:
- Dose-response standardization : Test across a wider concentration range (nM–μM).
- Cell-line specificity : Compare activity in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293).
- Metabolic stability : Use liver microsomes to assess if metabolites contribute to observed effects .
- Control experiments : Validate with known inhibitors (e.g., doxorubicin for cytotoxicity) .
Q. What computational strategies are recommended to predict structure-activity relationships (SAR) for derivatives?
- DFT calculations : Analyze electron density at the pyridine N-atom and benzoyl carbonyl group to predict reactivity.
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrophobic interactions with the pentoxy chain .
- QSAR models : Train datasets with substituent variations (e.g., methoxy vs. ethoxy) to correlate logP values with bioactivity .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or Bi(OTf)₃) for greener chemistry .
- Flow chemistry : Continuous flow systems reduce side-product formation by precise temperature/residence time control .
- Crystallization optimization : Use solvent mixtures (e.g., hexane:ethyl acetate) to enhance crystal formation .
Q. What strategies mitigate oxidative degradation during storage?
- Antioxidant additives : Include 0.1% BHT or ascorbic acid in stock solutions.
- Light protection : Store in amber vials under nitrogen to prevent photodegradation of the benzoyl group .
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance stability .
Methodological Notes
- Safety protocols : Handle with nitrile gloves and fume hoods due to potential irritancy (refer to SDS guidelines for pyridine derivatives) .
- Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 6305-18-6 for analogs) and ensure reproducibility across ≥3 independent trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
